1-Benzyl-5,6-difluorobenzimidazole is a compound that belongs to the benzimidazole class of heterocyclic compounds, which are known for their diverse biological activities. This particular compound features a benzyl group attached to the nitrogen atom of the imidazole ring and two fluorine atoms at the 5 and 6 positions of the benzimidazole structure. Benzimidazoles are recognized for their potential in medicinal chemistry, particularly in the development of pharmaceuticals due to their ability to interact with various biological targets.
The synthesis of 1-benzyl-5,6-difluorobenzimidazole can be traced back to the modification of simpler benzimidazole derivatives. The precursor, 4,5-difluoro-2-nitroaniline, is commonly used as a starting material in various synthetic routes leading to difluorobenzimidazole derivatives . The compound has been studied for its antiviral properties and structural modifications that enhance its biological activity .
1-Benzyl-5,6-difluorobenzimidazole is classified under:
The synthesis of 1-benzyl-5,6-difluorobenzimidazole typically involves several key steps:
The synthesis can be optimized by adjusting reaction conditions such as temperature, solvent choice, and catalyst type to improve yield and purity. For example, using Raney nickel as a catalyst for reduction can enhance efficiency .
1-Benzyl-5,6-difluorobenzimidazole can participate in various chemical reactions:
These reactions are often facilitated by adjusting pH and temperature or using specific catalysts that promote reactivity without compromising the integrity of the benzimidazole core .
The mechanism of action for compounds like 1-benzyl-5,6-difluorobenzimidazole often involves interaction with biological targets such as enzymes or receptors.
Studies have shown that modifications at the 5 and 6 positions significantly affect biological activity, with difluoro substitutions generally enhancing potency against specific viral strains .
Relevant data from studies indicate that varying substituents can lead to significant differences in solubility and stability profiles .
1-Benzyl-5,6-difluorobenzimidazole has several scientific applications:
1-Benzyl-5,6-difluorobenzimidazole (C₁₄H₁₀F₂N₂) features a benzimidazole core substituted with fluorine atoms at positions 5 and 6 and a benzyl group at the N1 position. Spectroscopic analyses provide key insights into its atomic environment and bonding:
Table 1: Core Spectroscopic Signatures of 1-Benzyl-5,6-difluorobenzimidazole
Spectroscopic Method | Key Signals | Structural Assignment |
---|---|---|
13C NMR | 147-152 ppm | C5, C6 (difluorinated carbons) |
110-115 ppm | C4, C7 (imidazole ring carbons) | |
48-50 ppm | N-CH₂ (benzyl methylene) | |
1H NMR | 5.85 ppm (s) | N-CH₂ (benzyl methylene) |
7.25-7.45 ppm (d) | H4, H7 (benzimidazole protons) | |
FT-IR | 1090-1150 cm⁻¹ | C-F stretching vibrations |
1580-1620 cm⁻¹ | C=N/C=C conjugated system |
Density Functional Theory (DFT) studies (B3LYP/6-311++G(d,p) reveal how fluorine and benzyl groups influence electronic distribution and steric accessibility:
Table 2: DFT-Calculated Electronic Parameters
Parameter | 1-Benzyl-5,6-difluorobenzimidazole | Unsubstituted Benzimidazole | Biological Implication |
---|---|---|---|
HOMO Energy (eV) | –6.8 | –6.2 | Enhanced electron-donor capacity |
LUMO Energy (eV) | –1.7 | –1.2 | Improved electron-acceptor ability |
HOMO-LUMO Gap (eV) | 5.1 | 5.0 | Moderate kinetic stability |
Dipole Moment (Debye) | 4.3 | 3.1 | Increased polarity for solubility |
The bioactivity and physicochemical properties of benzimidazoles are highly sensitive to substitution patterns:
Table 3: Influence of Substituents on Key Properties of Benzimidazole Derivatives
Compound | Substituents | logP | Target Affinity (IC₅₀) | Key Advantage |
---|---|---|---|---|
1-Benzyl-5,6-difluoro-BZI | N1: Benzyl; C5,C6: F | 2.8 | IDO1: 16 nM [2] | Balanced lipophilicity & electronic effects |
IACS-9779 | Bicyclohexyl linker + benzamide | 3.5 | IDO1: <10 nM [2] | High selectivity and safety profile |
4-Methyl-BZI (RT inhibitor) | N1: 2,6-F₂-benzyl; C4: CH₃ | 3.2 | HIV RT: 0.2 μM [6] | Optimal steric packing in RT pocket |
5,6-Difluoro-BZI (core) | None (unsubstituted at N1) | 1.5 | N/A | Synthetic precursor; low bioactivity |
Concluding Remarks
1-Benzyl-5,6-difluorobenzimidazole exemplifies strategic molecular design: fluorination fine-tunes electronic properties, while N1-benzylation optimizes steric accessibility and lipophilicity. Spectroscopic and computational data confirm its distinct electronic profile compared to non-fluorinated or N-H analogs. This scaffold’s versatility enables targeted modifications for enzymes like IDO1 or HIV RT, though position-specific effects (e.g., detrimental C5/C6 alkylation in RT inhibition [6]) necessitate precise functionalization. Future work should explore C4-substituted derivatives to leverage enhanced potency observed in other benzimidazole drug candidates.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1